N-(2-bromo-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another approach involves the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid .
Chemical Reactions Analysis
N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but may have different substituents, leading to variations in biological activity.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differing in the position of nitrogen atoms, affecting its interaction with biological targets.
These comparisons highlight the uniqueness of N-(2-BROMO-4-METHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C19H18BrN5OS |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18BrN5OS/c1-11-8-9-15(14(20)10-11)21-18(26)17-16(13-6-4-3-5-7-13)24-25-12(2)22-23-19(25)27-17/h3-10,16-17,24H,1-2H3,(H,21,26) |
InChI Key |
YOYXMQDEDWKSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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